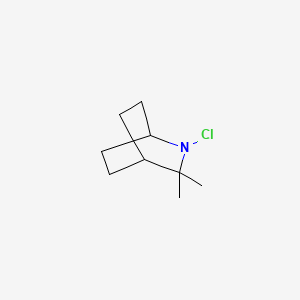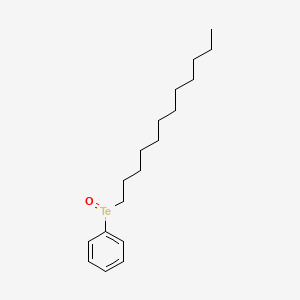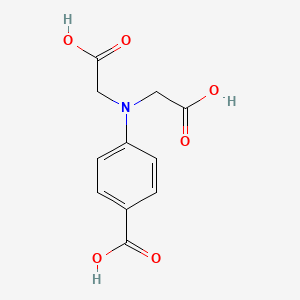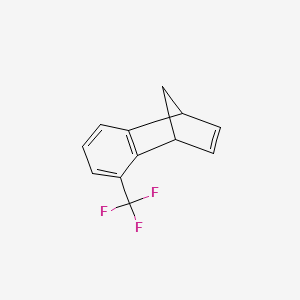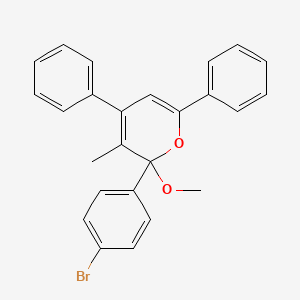
2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a bromophenyl group, a methoxy group, and two phenyl groups attached to the pyran ring
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization using methanol and a catalyst to yield the desired pyran compound. The reaction conditions typically involve refluxing the mixture at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential medicinal properties are investigated for the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran can be compared with other similar compounds, such as:
4-Bromophenylacetic acid: This compound contains a bromophenyl group and is used in the synthesis of various organic molecules.
4-Bromothiophenol: This compound contains a bromophenyl group and a thiol group, and is used in the synthesis of sulfur-containing organic molecules.
2-(4-Bromophenyl)ethylamine: This compound contains a bromophenyl group and an amine group, and is used in the synthesis of nitrogen-containing organic molecules.
The uniqueness of this compound lies in its pyran ring structure and the presence of multiple functional groups, which provide a versatile platform for chemical modifications and applications.
Properties
CAS No. |
79888-91-8 |
|---|---|
Molecular Formula |
C25H21BrO2 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-methoxy-3-methyl-4,6-diphenylpyran |
InChI |
InChI=1S/C25H21BrO2/c1-18-23(19-9-5-3-6-10-19)17-24(20-11-7-4-8-12-20)28-25(18,27-2)21-13-15-22(26)16-14-21/h3-17H,1-2H3 |
InChI Key |
ZIJMTEQPGQIODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(OC1(C2=CC=C(C=C2)Br)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


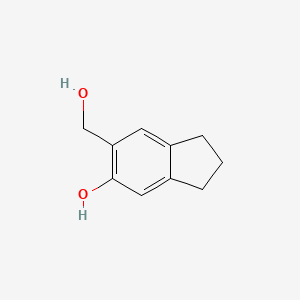
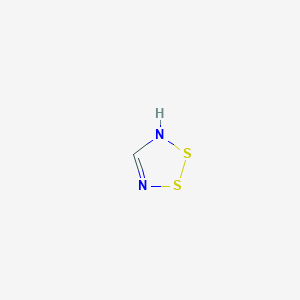
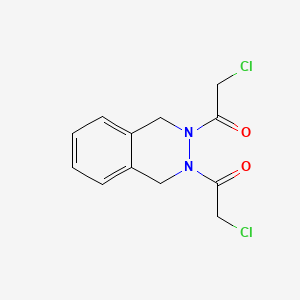
![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
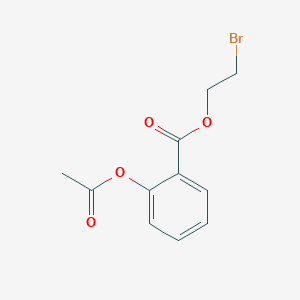
![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
